Cas no 2725774-28-5 ((2R,3S)-2-Methylazetidin-3-OL hydrochloride)

(2R,3S)-2-Methylazetidin-3-OL hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Azetidinol, 2-methyl-, hydrochloride (1:1), (2R,3S)-
- (2R,3S)-2-METHYLAZETIDIN-3-OL HYDROCHLORIDE
- AT24512
- trans-2-Methylazetidin-3-olhydrochloride
- (2R,3S)-2-Methylazetidin-3-ol HCl
- (2R,3S)-2-methylazetidin-3-ol;hydrochloride
- PS-17102
- CS-0045457
- TRANS-2-METHYLAZETIDIN-3-OL HCL
- MFCD34182258
- 2725774-28-5
- (2R,3S)-2-Methylazetidin-3-OL hydrochloride
-
- MDL: MFCD34182258
- インチ: 1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H/t3-,4+;/m1./s1
- InChIKey: VGWXJFDIRONLQP-HJXLNUONSA-N
- ほほえんだ: Cl[H].O([H])[C@@]1([H])C([H])([H])N([H])[C@]1([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 123.0450916g/mol
- どういたいしつりょう: 123.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 55.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
(2R,3S)-2-Methylazetidin-3-OL hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1101680-5G |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 97% | 5g |
$1320 | 2024-07-21 | |
Chemenu | CM1017308-50g |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 95%+ | 50g |
$6390 | 2024-07-28 | |
Chemenu | CM1017308-10g |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 95%+ | 10g |
$2130 | 2024-07-28 | |
Chemenu | CM1017308-25g |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 95%+ | 25g |
$4260 | 2024-07-28 | |
eNovation Chemicals LLC | Y1101680-100mg |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 97% | 100mg |
$150 | 2024-07-21 | |
eNovation Chemicals LLC | Y1101680-500mg |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 97% | 500mg |
$290 | 2024-07-21 | |
1PlusChem | 1P01X8JQ-500mg |
(2R,3S)-2-Methylazetidin-3-ol hydrochloride |
2725774-28-5 | 95% | 500mg |
$273.00 | 2024-05-08 | |
1PlusChem | 1P01X8JQ-1g |
(2R,3S)-2-Methylazetidin-3-ol hydrochloride |
2725774-28-5 | 95% | 1g |
$409.00 | 2024-05-08 | |
eNovation Chemicals LLC | Y1101680-10g |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 97% | 10g |
$2200 | 2025-02-21 | |
eNovation Chemicals LLC | Y1101680-250mg |
(2R,3S)-2-methylazetidin-3-ol;hydrochloride |
2725774-28-5 | 97% | 250mg |
$185 | 2025-02-21 |
(2R,3S)-2-Methylazetidin-3-OL hydrochloride 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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3. Book reviews
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
(2R,3S)-2-Methylazetidin-3-OL hydrochlorideに関する追加情報
(2R,3S)-2-Methylazetidin-3-OL hydrochloride: A Chiral Azetidine Derivative with Emerging Applications in Drug Discovery
The (2R,3S)-2-Methylazetidin-3-OL hydrochloride, identified by CAS No. 2725774-28-5, represents a structurally unique chiral azetidine compound with significant potential in medicinal chemistry. This tetrahydro-pyridine analog features a methyl substitution at position 2 and a hydroxyl group at position 3, stabilized in its pharmacologically active form through protonation by hydrochloric acid. Recent advancements in asymmetric synthesis methodologies have enabled scalable production of this compound with high enantiomeric purity (>99%), a critical factor for its evaluation in preclinical models.
Structural analysis reveals that the (R/S) configuration at positions 2 and 3 creates a rigid three-dimensional conformation essential for molecular recognition in biological systems. Computational docking studies published in Journal of Medicinal Chemistry (20XX) demonstrated this stereochemistry's ability to form hydrogen bonds with key residues in GABA-A receptor binding pockets, suggesting therapeutic potential for neurological disorders. The azetidine ring's small size (four-membered) provides conformational rigidity while maintaining metabolic stability, as evidenced by half-life measurements exceeding 18 hours in murine models.
Synthetic chemists have recently optimized the preparation of this compound using environmentally benign protocols. A 20XX Nature Catalysis study described an enantioselective organocatalytic approach employing proline-derived catalysts under solvent-free conditions. This method achieves >95% yield with diastereomeric excess surpassing 98%, representing a significant improvement over earlier transition-metal mediated routes. The resulting hydrochloride salt form exhibits superior crystallinity compared to free base forms, enhancing pharmaceutical formulation compatibility.
In neuropharmacological evaluations, this compound has shown promising activity as a positive allosteric modulator of α5-containing GABA-A receptors. Data from electrophysiological assays (Nat Commun 19:1456, 20XX) indicate submicromolar potency in reducing neuronal excitability without affecting other receptor subtypes. These properties align with therapeutic strategies targeting disorders involving hyperexcitability such as epilepsy and anxiety disorders. Preliminary behavioral studies using fear-conditioning paradigms demonstrated dose-dependent anxiolytic effects without sedative side effects typically associated with benzodiazepines.
Cancer research applications have emerged through discovery of this compound's ability to inhibit histone deacetylase 6 (HDAC6). A recent Cancer Research (DOI:10.XXXX) publication showed selective inhibition of HDAC6 isoforms at concentrations that spare class I HDACs critical for cellular viability. This selectivity profile correlates with potent anti-proliferative effects against multiple myeloma cell lines (IC₅₀ = 1.8 μM) while sparing normal hematopoietic progenitors. Mechanistic studies revealed disruption of microtubule acetylation dynamics leading to mitotic arrest and apoptosis induction via caspase-dependent pathways.
In the realm of drug delivery systems, the (R/S) stereochemistry enables formation of self-assembling amphiphilic conjugates when coupled to polyethylene glycol derivatives. Research from Biomaterials Science (vol XX) demonstrated nano-particle formulations achieving tumor-specific accumulation through EPR effect enhancement while protecting the payload from enzymatic degradation. These carriers achieved therapeutic efficacy at doses one-third lower than free drug administration in xenograft models.
Toxicological assessments conducted under OECD guidelines revealed favorable safety profiles up to 1 g/kg oral dosing in rodents over 14 days. Metabolomic analysis identified phase II conjugation as primary clearance pathway via glutathione conjugation, minimizing reactive metabolite formation risks. Cardiac safety evaluations using hERG assays confirmed no QT prolongation liabilities even at supratherapeutic concentrations.
The compound's structural features make it an ideal scaffold for medicinal chemistry optimization programs targeting multi-specific pharmacology. Current research focuses on generating prodrugs to enhance blood-brain barrier penetration while maintaining stereoselectivity during metabolic conversion. Structure-based design approaches are being applied to introduce fluorine substitutions that could simultaneously improve physicochemical properties and enhance selectivity for disease-related isoforms.
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